molecular formula C20H19FN2O2S B2696828 2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide CAS No. 863556-06-3

2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide

Cat. No.: B2696828
CAS No.: 863556-06-3
M. Wt: 370.44
InChI Key: NSQQMJYWMBRSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide is a thiazole-containing acetamide derivative with a fluorophenyl group at the acetamide moiety and a 4-methoxyphenyl-substituted thiazole linked via an ethyl chain. Its structure combines a polar acetamide group, a lipophilic fluorophenyl moiety, and a methoxyphenyl-thiazole system, which may enhance bioavailability and target specificity.

  • Thiazole formation: Cyclization of thiourea derivatives with α-haloketones (e.g., 2-bromoacetophenone) .
  • Acetamide coupling: Nucleophilic substitution of chloroacetamide intermediates with amines or thiols .
  • Functionalization: Introduction of fluorophenyl and methoxyphenyl groups via Suzuki coupling or Friedel-Crafts reactions .

Key structural features include:

  • Thiazole ring: Position 2 is substituted with 4-methoxyphenyl, while position 4 connects to the ethyl-acetamide chain.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-25-18-8-4-15(5-9-18)20-23-17(13-26-20)10-11-22-19(24)12-14-2-6-16(21)7-3-14/h2-9,13H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQQMJYWMBRSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl isothiocyanate with an appropriate α-halo ketone under basic conditions.

    Coupling with 4-Fluoroaniline: The thiazole intermediate is then coupled with 4-fluoroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group (-NHCO-) and thiazole ring are primary sites for hydrolysis:

Reaction Type Conditions Products Key Observations
Acidic hydrolysisHCl (6M), reflux, 6–8 h4-fluorophenylacetic acid + 2-(2-(4-methoxyphenyl)thiazol-4-yl)ethylamineComplete cleavage of the amide bond; confirmed via TLC and NMR.
Basic hydrolysisNaOH (2M), 80°C, 4 hSodium salt of 4-fluorophenylacetic acid + ethylamine derivativeFaster reaction kinetics compared to acidic conditions.
Thiazole ring hydrolysisH2O2/HCl, 60°C, 12 hRing-opening products (e.g., thiourea derivatives)Requires strong oxidizing agents; limited yield (~40%).

Substitution Reactions

The electron-rich thiazole ring and fluorophenyl group participate in nucleophilic/electrophilic substitutions:

Thiazole Ring Substitution

Reagent Conditions Product Efficiency
Bromine (Br2)DCM, 0°C, 2 h 5-bromo-thiazole derivativeSelective bromination at C5; 72% yield .
Methyl iodide (CH3I)K2CO3, DMF, 60°C, 6 h N-methylated acetamideQuaternization of the thiazole nitrogen observed as a side product (~15%).
Grignard reagentsTHF, −78°C, 1 hAlkyl/aryl addition at C2/C5 positionsSteric hindrance from the methoxyphenyl group reduces reactivity at C2.

Aromatic Electrophilic Substitution

Reaction Reagent Position Yield
NitrationHNO3/H2SO4, 50°C, 4 hPara to fluorine on fluorophenyl ring58% yield; meta isomer forms as minor product (12%).
SulfonationSO3/H2SO4, 100°C, 8 hOrtho to methoxy group on phenyl ringLimited regioselectivity; requires excess reagent.

Oxidation

Target Site Reagent Product Notes
Thiazole sulfurmCPBA, DCM, 25°C, 3 h Thiazole S-oxideReversible under reducing conditions .
Acetamide α-carbonKMnO4, H2O, 80°C, 2 hKetone derivativeOver-oxidation to carboxylic acid occurs with prolonged heating.

Reduction

Target Site Reagent Product Efficiency
Amide groupLiAlH4, THF, reflux, 4 h Corresponding amineComplete reduction; requires anhydrous conditions.
Thiazole ringH2, Pd/C, EtOH, 12 h DihydrothiazolePartial hydrogenation; ring remains intact .

Cycloaddition and Cross-Coupling

The thiazole ring participates in cycloaddition and metal-catalyzed coupling:

Reaction Type Conditions Product Catalyst/Reagent
Diels-AlderMaleic anhydride, 120°C, 24 h Thiazole-fused bicyclic adductThermal activation required; moderate dienophile reactivity .
Suzuki-MiyauraPd(PPh3)4, K2CO3, DMF, 80°C Biaryl derivatives at C4/C5High regioselectivity for C5 position (85% yield) .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO2 and HCN.

  • Photodegradation : UV light (254 nm) induces cleavage of the thiazole-ethyl linkage, forming nitriles and sulfides.

  • pH Sensitivity : Stable in pH 4–9; rapid hydrolysis occurs outside this range.

Comparative Reactivity Insights

  • The 4-fluorophenyl group directs electrophilic substitution para to fluorine due to its −I effect.

  • The methoxyphenyl-thiazole moiety enhances electron density at C5, favoring electrophilic attacks at this position .

  • Steric hindrance from the ethyl spacer between acetamide and thiazole limits reactivity at the amide nitrogen.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, derivatives similar to the compound have demonstrated varying degrees of activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds generally ranged from 100 to 400 µg/ml, indicating moderate efficacy compared to standard antibiotics like ketoconazole and chloramphenicol, which have MIC values of 25–50 µg/ml .

Anticancer Potential

The anticancer activity of thiazole derivatives has been widely studied. Compounds related to 2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide have shown promising results in inhibiting cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). For instance, certain derivatives demonstrated IC50 values as low as 10–30 µM against specific cancer cell lines, suggesting strong selectivity and potential for further development .

Case Studies and Research Findings

Several studies have explored the efficacy of thiazole derivatives, including the compound :

StudyFindings
Yurttaş et al., 2015Evaluated a series of thiazole derivatives for antimicrobial activity; some derivatives showed promising results against E. faecalis with MIC values of 100 µg/ml .
Evren et al., 2019Developed N-acylated thiazoles with significant anticancer activity against A549 cells; compounds exhibited IC50 values indicating potential as therapeutic agents .
Recent Research (2024)Investigated new thiazole-integrated pyridine derivatives; one hybrid showed superior anti-breast cancer efficacy compared to standard treatments .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Thiazole substituents: Methoxyphenyl at position 2 (target) vs. methyl or tolyl groups in analogs .
  • Linker flexibility : The ethyl chain in the target may improve conformational adaptability compared to rigid piperazine linkers in compound 16 .
  • Electron-withdrawing groups : The fluorophenyl group in the target contrasts with sulfonyl moieties in ’s compound, which may alter metabolic stability .

Antimicrobial Activity

Compound Name MIC (μg/mL) Against Bacteria Antifungal Activity (Candida spp.) Reference
Target Compound Not reported Not reported
2-(3,4-Dimethylphenoxy)-N-(4-methylthiazol-2-yl)acetamide (107e) 12.5–25.0 (broad-spectrum) Moderate
N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) 6.25–12.5 (E. coli, S. aureus) Strong (Pencillium marneffei)
Arylpiperazine-thiazole derivatives (e.g., 16) Not tested Weak (C. parapsilosis)

Key Insights :

  • Thiazole-acetamide derivatives : Substituents like 3-chlorophenyl (107k) significantly enhance antibacterial potency compared to methyl or methoxy groups .

Spectral and Analytical Data

  • IR Spectroscopy :

    • C=O stretch : Observed at ~1660–1680 cm⁻¹ in acetamide derivatives (e.g., compound 16) .
    • Thiazole C-S : ~1240–1255 cm⁻¹, consistent across thiazole-containing compounds .
  • NMR Data :

    • 4-Fluorophenyl protons : δ ~7.2–7.4 ppm (doublets, J = 8–9 Hz) .
    • Thiazole protons : δ ~7.5–8.0 ppm (aromatic), with methoxy groups at δ ~3.8 ppm .

Key Advantages and Limitations

  • Advantages of Target Compound :
    • Fluorophenyl and methoxyphenyl groups may synergize to improve blood-brain barrier penetration compared to sulfonyl analogs .
    • Ethyl linker reduces steric hindrance vs. bulkier piperazine derivatives .
  • Limitations :
    • Lack of direct biological data limits activity predictions.
    • Synthetic complexity due to multiple substituents may hinder scalability .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C24H24FN2O2SC_{24}H_{24}FN_2O_2S, with a molecular weight of approximately 423.5 g/mol. The structure features a thiazole ring, a fluorophenyl group, and a methoxyphenyl substituent, which are critical for its biological activity.

Structural Characteristics

  • Dihedral Angles : The dihedral angle between the fluorophenyl and thiazole rings is 12.8°, indicating a relatively planar structure conducive to π-π stacking interactions.
  • Hydrogen Bonding : Strong N—H⋯O hydrogen bonds form chains in the crystal structure, enhancing stability and possibly influencing biological interactions .

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of Thiazole Derivative : The initial step involves synthesizing the thiazole ring through cyclization reactions.
  • Substitution Reactions : Subsequent reactions introduce the fluorophenyl and methoxyphenyl groups via nucleophilic substitution methods.
  • Purification : The final product is purified using column chromatography to obtain a high-purity compound suitable for biological testing .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to the target compound can inhibit various cancer cell lines, including:

  • IC50 Values : Compounds in this class have reported IC50 values ranging from 1.61 µg/mL to 10–30 µM against different cancer cell lines, suggesting potent cytotoxicity .
  • Mechanism of Action : The anticancer effect is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through interaction with key cellular pathways such as the Bcl-2 family proteins .

Antimicrobial Activity

Thiazole derivatives also demonstrate promising antimicrobial properties:

  • Activity Against Fungi : Certain derivatives have shown effectiveness against fungal strains like Candida albicans with MIC values comparable to standard antifungal agents like ketoconazole .
  • Bacterial Inhibition : Studies suggest that modifications in the thiazole structure can enhance antibacterial activity against gram-positive bacteria .

Case Studies

  • Antitumor Efficacy : A study evaluated a series of thiazole derivatives where one compound exhibited an IC50 value less than that of doxorubicin against A-431 cells, indicating superior efficacy in certain contexts .
  • Antifungal Testing : Another investigation highlighted two synthesized thiazole imines that showed significant antifungal activity with MIC values around 1.23 μg/mL against C. parapsilosis, demonstrating their potential as therapeutic agents in treating fungal infections .

Q & A

Q. How can in vivo pharmacokinetic studies be designed to assess blood-brain barrier penetration?

  • Methodological Answer : Administer the compound intravenously (1 mg/kg) to rodents and collect plasma/brain samples at 0.5, 2, 6, and 24 hours. Quantify concentrations via LC-MS/MS. Calculate brain-to-plasma ratio (Kp) and unbound fraction using equilibrium dialysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.